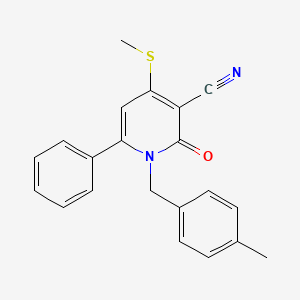

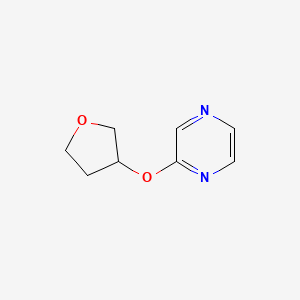

![molecular formula C15H15ClO B3013575 α-(氯甲基)[1,1'-联苯]-4-乙醇 CAS No. 6732-16-7](/img/structure/B3013575.png)

α-(氯甲基)[1,1'-联苯]-4-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol is a derivative of α-chloroxylene . It’s a key intermediate in the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Synthesis Analysis

The synthesis of alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol can be achieved through the chloromethylation of aromatic compounds. This process involves the use of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2), catalyzed by zinc iodide . The reaction is carried out at -10°C .Chemical Reactions Analysis

The chloromethylation of aromatic compounds, such as alpha-(Chloromethyl)[1,1’-biphenyl]-4-ethanol, has been well documented . The reaction involves the use of hydrochloric acid and either trioxane or paraformaldehyde . Lewis acids like zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .科学研究应用

Antibacterial Agent

Biphenyl derivatives, including the compound , have been studied for their potential as antibacterial agents . In a study, a series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative pathogens .

Synthesis of Hypercross-linked Polymers

The compound has been used in the synthesis of hypercross-linked polymers (HCPs) for CO2 capture . The HCPs were synthesized using a similar compound, 4,4’-bis(chloromethyl)-1,1’-biphenyl, by Friedel–Crafts alkylation .

Chloromethylation Catalyst

The compound has been used as a catalyst in the chloromethylation of aromatic compounds . This process is important for the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Synthesis of β-Blocker Drugs

The compound has been used in the synthesis of β-blocker drugs . For example, it has been used in the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . It has also been used in the synthesis of the β-blocker (S)-bisoprolol hemifumarate .

Synthesis of Multipodal Salicylaldehydes

The compound has been used in the preparation of multipodal salicylaldehydes . These compounds are popular scaffolds for metalorganic catalysts, as well as metal and covalent organic frameworks .

Synthesis of Enantiopure Drug-like Compounds

The compound has been used in the synthesis of enantiopure drug-like compounds . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

未来方向

属性

IUPAC Name |

1-chloro-3-(4-phenylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHXNWGGDWFBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

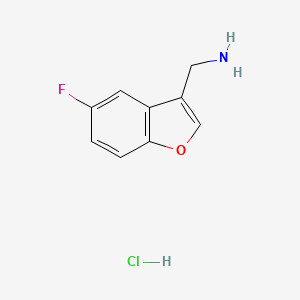

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

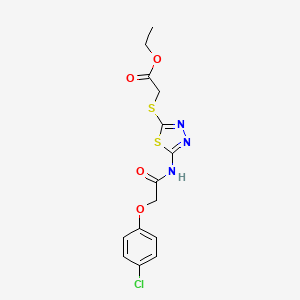

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)

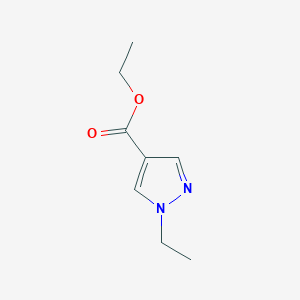

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)